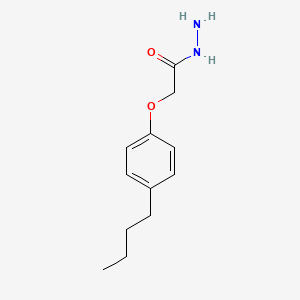

![molecular formula C16H15FN4O B5084194 6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5084194.png)

6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related dihydropyrano[2,3-c]pyrazole derivatives often involves multicomponent reactions (MCRs) utilizing catalysts like trisodium citrate dihydrate or ionic liquids for efficiency and eco-friendliness. These methods provide high yields under mild conditions, showcasing the adaptability and versatility of synthetic strategies in constructing complex molecular scaffolds like dihydropyrano[2,3-c]pyrazoles (Kumar et al., 2018).

Molecular Structure Analysis

Spectroscopic and structural investigations, including FT-IR, NMR, X-ray crystallography, and computational methods such as density functional theory (DFT), have been employed to elucidate the molecular structure of dihydropyrano[2,3-c]pyrazole derivatives. These studies confirm the planarity of the pyrazole and pyran rings and provide detailed insights into the electronic and spatial configuration of these molecules (Ratnesh Kumar et al., 2020).

Chemical Reactions and Properties

Dihydropyrano[2,3-c]pyrazoles are versatile intermediates in organic synthesis, capable of undergoing various chemical reactions to yield a wide range of biologically active molecules. Their reactivity is often exploited in the synthesis of heterocyclic compounds, which are of significant interest due to their pharmacological properties (Patel, 2017).

Physical Properties Analysis

The physical properties of dihydropyrano[2,3-c]pyrazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in drug development and other areas. These characteristics are determined through experimental methods, including solvatochromic studies, which also provide insights into the solute-solvent interactions and the impact of solvent polarity on the compound's behavior (Kumari et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, including their stability, reactivity, and interactions with biological targets, are investigated through a combination of experimental and computational methods. Molecular docking studies, for example, are utilized to predict the interaction of dihydropyrano[2,3-c]pyrazole derivatives with specific enzymes or receptors, indicating their potential as pharmaceutical agents (Ratnesh Kumar et al., 2020).

安全和危害

作用机制

Target of Action

The primary target of CHEMBL4286587, also known as CCG-113434, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion, which are all key processes in cancer metastasis .

Mode of Action

CCG-1423, a compound similar to CCG-113434, acts by inhibiting the nuclear import of myocardin-related transcription factor A (MRTF-A) and MRTF-B . This is achieved by binding specifically to the nuclear localization signal (NLS) of MRTF-A/B, thereby preventing their interaction with importin α/β1 . This action occurs when the G-actin pool is depleted .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-113434. This pathway is involved in the regulation of gene expression, cell cycle progression, and cytoskeletal dynamics . By inhibiting this pathway, CCG-113434 can disrupt these processes and potentially halt the progression of diseases such as cancer .

Result of Action

The inhibition of the RhoA transcriptional signaling pathway by CCG-113434 can lead to a decrease in cell adhesion, migration, and invasion, which are key processes in cancer metastasis . This can result in the suppression of cancer cell growth and the prevention of metastasis .

Action Environment

The action of CCG-113434 can be influenced by various environmental factors. For instance, the presence of G-actin can block the binding of CCG-113434 to MRTF-A/B, thereby reducing its inhibitory effect . Additionally, the cellular environment, including the presence of other signaling molecules and the state of the cell, can also impact the efficacy and stability of CCG-113434.

属性

IUPAC Name |

6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O/c1-2-3-12-14-13(9-4-6-10(17)7-5-9)11(8-18)15(19)22-16(14)21-20-12/h4-7,13H,2-3,19H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUELBXZTLCJZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)

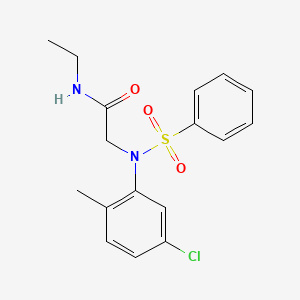

![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5084118.png)

![1-(2-{[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084127.png)

![1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)

![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5084171.png)

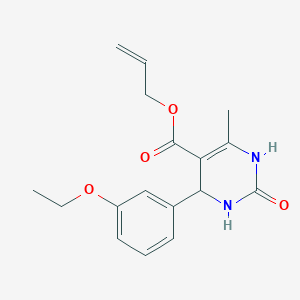

![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5084183.png)

![1-(2-fluorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084186.png)

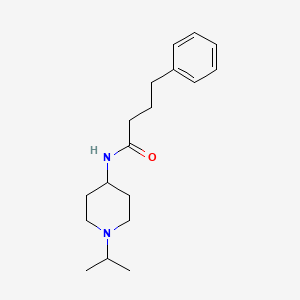

![N-(1-{1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084197.png)

![4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5084199.png)

![1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5084210.png)